molecular formula C20H15ClFN5O2 B2359234 2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide CAS No. 1251589-53-3

2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide

Cat. No. B2359234
CAS RN: 1251589-53-3
M. Wt: 411.82
InChI Key: ZSQGOIXUEZYWHL-UHFFFAOYSA-N
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Description

1,2,4-Triazoles are a class of azaheterocyclic compounds that have been the focus of renewed interest among organic and medicinal chemists due to their stability and difficulty to cleave . They act as important pharmacophores by interacting with biological receptors with high affinity owing to their dipole character, hydrogen bonding capacity, rigidity, and solubility .


Molecular Structure Analysis

1,2,4-Triazole exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The IR absorption spectra of 1,2,4-triazole derivatives are characterized by the presence of two signals for C=O groups .

Scientific Research Applications

These applications highlight the versatility of CHEMBL4525705 and its potential impact across diverse scientific fields. However, further research, including preclinical and clinical studies, is essential to fully unlock its therapeutic potential . If you’d like more information on any specific area, feel free to ask! 😊

Mechanism of Action

The mechanism of action of 1,2,4-triazole derivatives can vary depending on the specific compound and its intended use. Some 1,2,4-triazole derivatives have been found to exhibit antifungal, antibacterial, anticancer, anticonvulsant, antituberculosis, antiviral, antiparasitic, analgesic, and anti-inflammatory activities .

Future Directions

The future directions for research on 1,2,4-triazole derivatives could include the design and synthesis of new compounds with improved efficacy and selectivity, as well as further studies on their pharmacological activities and mechanisms of action . The development of novel potential drug candidates based on the 1,2,4-triazole scaffold is a promising area of research .

properties

IUPAC Name

2-[6-(4-chlorophenyl)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN5O2/c1-12-2-7-15(10-16(12)22)23-19(28)11-26-20(29)27-18(25-26)9-8-17(24-27)13-3-5-14(21)6-4-13/h2-10H,11H2,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQGOIXUEZYWHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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